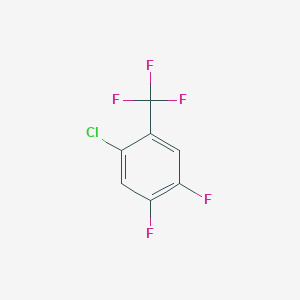

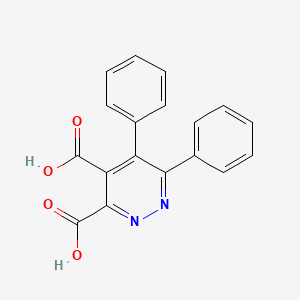

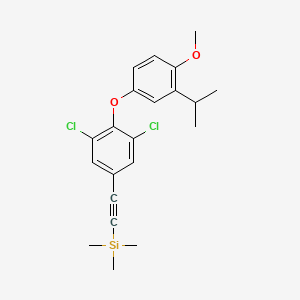

![molecular formula C7H14N2O B1353633 {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol CAS No. 76950-43-1](/img/structure/B1353633.png)

{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol

Overview

Description

“{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol” is a chemical compound with the molecular formula C7H14N2O . It has an average mass of 142.199 Da and a monoisotopic mass of 142.110611 Da .

Synthesis Analysis

The synthesis of “{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol” and its derivatives has been described in several studies . For instance, one study describes the synthesis and characterization of novel ionic liquids with cations based on the alkyl derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) and an anion derived from naturally occurring pelargonic acid .Molecular Structure Analysis

The molecular structure of “{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol” is based on the 1,4-diazabicyclo[2.2.2]octane (DABCO) skeleton . DABCO is a bicyclic organic compound and a highly nucleophilic tertiary amine base .Chemical Reactions Analysis

“{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol” and its derivatives are known to react efficiently with a variety of nucleophiles . For example, 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, resulting from the alkylation of DABCO, can react with various nucleophiles to give piperazine products .Physical And Chemical Properties Analysis

“{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol” is a solid at 20 degrees Celsius . It has a molecular formula of C7H14N2O and an average mass of 142.199 Da .Scientific Research Applications

Polyurethane Catalyst

DABCO is utilized as a catalyst in the production of polyurethanes. It accelerates the reaction between polyols and isocyanates to form polyurethane, which is used in a variety of products such as foams, coatings, and elastomers .

Balis-Hillman Reaction Catalyst

In organic chemistry, DABCO serves as a catalyst for the Balis-Hillman reaction. This reaction is important for creating carbon-carbon bonds in the synthesis of complex organic molecules .

Complexing Ligand and Lewis Base

DABCO acts as a complexing ligand and Lewis base in various chemical reactions. Its basicity and structure allow it to bind to metals and other entities, facilitating reactions or increasing their selectivity .

Dye Lasers

This compound finds application in dye lasers where it’s used to stabilize the laser medium, allowing for more efficient energy transfer and improved laser performance .

Fluorescence Microscopy

In fluorescence microscopy, DABCO is used to mount samples and as an anti-fade reagent. It scavenges free radicals generated by fluorochrome excitation, thus preserving the fluorescence signal over time .

Organic Synthesis

DABCO is widely used in organic synthesis due to its properties as a non-toxic, environmentally friendly, reactive, manageable, and basic organocatalyst with high selectivity. It functions both as a nucleophile and a base in various organic transformations .

Synthesis of Piperazine Derivatives

A novel methodology utilizes DABCO as the source of the piperazine ring in the synthesis of piperazine derivatives. It also serves as an intermediate in the formation of quaternary ammonium salts .

Safety And Hazards

Future Directions

The future directions for “{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol” and its derivatives could involve further exploration of their potential applications in organic synthesis and polymerization . For instance, their use as catalysts in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers could be further investigated .

properties

IUPAC Name |

1,4-diazabicyclo[2.2.2]octan-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c10-6-7-5-8-1-3-9(7)4-2-8/h7,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJZCYUPWINKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN1CC2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020240 | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol | |

CAS RN |

76950-43-1 | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76950-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,4-Diazabicyclo(2.2.2)octane-2-yl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076950431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diazabicyclo[2.2.2]oct-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide](/img/structure/B1353550.png)

![Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1353566.png)

![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)